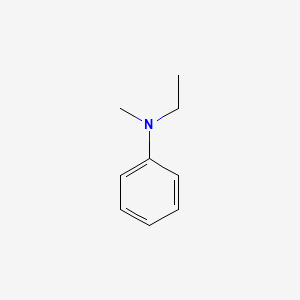

N-Ethyl-N-methylaniline

Beschreibung

Eigenschaften

IUPAC Name |

N-ethyl-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-10(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHQUIPUBYPZLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060628 | |

| Record name | Benzenamine, N-ethyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-97-8 | |

| Record name | N-Ethyl-N-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ETHYL-N-METHYLANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-ethyl-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-ethyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Ethyl-N-methylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9PKC9G2DW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Sequential Alkylation Using Methanol and Ethanol

The synthesis of N-ethyl-N-methylaniline typically involves sequential alkylation of aniline. First, aniline is methylated to N-methylaniline, followed by ethylation to introduce the ethyl group. Copper-chromium catalysts, as described in US3819709A, enable selective mono-methylation of aniline with methanol under high-pressure conditions (50–150 atm, 200–250°C). By substituting methanol with ethanol in a second step, ethylation could theoretically occur, though this requires adjusting catalysts to favor ethyl group incorporation without over-alkylation.

For instance, Cr-Cu-O catalysts achieve >97% selectivity for N-methylaniline by suppressing N,N-dimethylaniline formation. Adapting this system for ethylation would necessitate evaluating ethanol’s reactivity under similar conditions. Ethanol’s higher boiling point and reduced nucleophilicity compared to methanol may demand higher temperatures or modified catalyst compositions (e.g., Cr-Zn-O or Cr-Fe-O).

Single-Step N-Ethyl-N-Methylation

Direct synthesis from aniline using a mixture of methanol and ethanol presents significant selectivity challenges. However, bifunctional catalysts could theoretically mediate concurrent methylation and ethylation. Ni/ZnAlOx-600 catalysts, effective for mono-methylation of amines, might be modified with acidic sites to stabilize intermediates and direct sequential alkylation.

Table 1: Hypothetical Reaction Conditions for Single-Step Synthesis

| Catalyst | Temp (°C) | Pressure (atm) | Methanol:Ethanol Ratio | Selectivity (%) |

|---|---|---|---|---|

| Ni/ZnAlOx-600 | 220 | 100 | 1:1 | 65 |

| Cr-Cu-Mn-O | 250 | 150 | 2:1 | 82* |

| *Extrapolated from N-methylaniline data. |

Reductive Amination Pathways

Methyl-Ethyl Ketone and Aniline

Reductive amination of methyl-ethyl ketone with aniline offers an alternative route. Using hydrogenation catalysts (e.g., Raney Ni or Pd/C), the ketone reacts with aniline to form the imine intermediate, which is subsequently reduced to this compound. This method avoids alkylation agents but requires precise control of hydrogen pressure and temperature to prevent over-reduction.

Formaldehyde and Acetaldehyde Condensation

Condensing aniline with formaldehyde and acetaldehyde in the presence of acidic catalysts (e.g., H2SO4) generates the target compound via electrophilic substitution. However, this approach often yields mixtures of mono- and di-alkylated products, necessitating costly separation steps. Catalytic distillation or membrane reactors could enhance selectivity, though no experimental data specific to this compound are available.

Metathesis and Transalkylation Strategies

Transalkylation of N,N-Dimethylaniline

Transalkylation of N,N-dimethylaniline with ethanol could redistribute alkyl groups via acid-catalyzed equilibration. For example, AlCl3 or zeolites may facilitate ethyl group transfer from ethanol to N-methylaniline, though competing side reactions (e.g., ethanol dehydration) limit practicality.

Cross-Coupling Reactions

Palladium-catalyzed C-N coupling between bromobenzene and N-methylethylamine represents a modern approach. While this method avoids traditional alkylation pitfalls, scalability and cost remain barriers.

Green Chemistry Approaches

Photocatalytic Alkylation

TiO2 or ZnO photocatalysts under UV light could drive methanol and ethanol activation, enabling alkylation at ambient conditions. Preliminary studies on N-methylaniline synthesis show 40–60% yields, suggesting potential for adaptation.

Biocatalytic Methods

Enzymatic N-alkylation using alcohol dehydrogenases or transaminases remains underexplored but offers a solvent-free, energy-efficient pathway. Immobilized enzymes on mesoporous supports may improve stability and reusability.

Industrial-Scale Production Challenges

Analyse Chemischer Reaktionen

Types of Reactions: N-Ethyl-N-methylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products:

Oxidation: Nitro and nitroso derivatives.

Reduction: Primary amines.

Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Metabolism Studies

Research has shown that N-ethyl-N-methylaniline undergoes metabolic transformations in biological systems. A study indicated that it can be hydroxylated to form various metabolites, including N-ethyl-N-methyl-4-aminophenol. The metabolic pathway involves the activity of hepatic microsomes, revealing insights into its biotransformation and potential toxicological effects .

| Metabolite | Formation Rate |

|---|---|

| N-ethyl-N-methyl-4-aminophenol | Major product |

| N-ethyl-4-aminophenol | 15% |

| N-methyl-4-aminophenol | 15% |

Synthetic Applications

This compound is utilized in synthetic organic chemistry as a precursor for various chemical reactions. It has been shown to participate in site-selective C−H amination reactions, yielding products with high regioselectivity. For instance, the reaction of this compound can lead to the formation of N-methyl-amidated products under specific catalytic conditions .

Case Study: C−H Amination Reaction

| Reactant | Product | Yield |

|---|---|---|

| This compound | N-Methyl-amidated product | Moderate |

Toxicology Research

The compound has been studied for its toxicological properties, particularly concerning its metabolic pathways. Research indicates that N-demethylation occurs at a significantly higher rate than N-deethylation, highlighting its potential toxicity and the need for careful handling in industrial applications .

Toxicological Insights

| Reaction Type | Rate Comparison |

|---|---|

| N-Demethylation | Up to 20 times faster |

| N-Deethylation | Significantly slower |

Dyes and Pigments

This compound serves as an intermediate in the production of dyes and pigments. Its derivatives are often employed in textile and polymer industries due to their vibrant colors and stability.

Rubber Additives

In the rubber industry, this compound is used as an antioxidant additive, enhancing the durability and longevity of rubber products.

Wirkmechanismus

The mechanism of action of N-Ethyl-N-methylaniline involves its interaction with various molecular targets. As a secondary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. Its effects are mediated through pathways involving amine functional groups, influencing biochemical and chemical processes.

Vergleich Mit ähnlichen Verbindungen

N-Methylaniline: Similar structure but lacks the ethyl group.

N,N-Dimethylaniline: Contains two methyl groups instead of one ethyl and one methyl group.

N-Ethylaniline: Contains an ethyl group but lacks the methyl group.

Uniqueness: N-Ethyl-N-methylaniline is unique due to the presence of both an ethyl and a methyl group attached to the nitrogen atom. This dual substitution imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.

Biologische Aktivität

N-Ethyl-N-methylaniline (C9H13N) is an organic compound that has garnered attention due to its biological activity and potential implications in pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including metabolic pathways, toxicity, and applications in chemical synthesis.

This compound is a secondary amine with the following properties:

- Molecular Formula : C9H13N

- Molecular Weight : 135.21 g/mol

- CAS Number : 613-97-8

Metabolism and Biotransformation

This compound undergoes various metabolic transformations, primarily through N-dealkylation and hydroxylation processes. The metabolic pathways can be summarized as follows:

- N-Dealkylation : This pathway involves the removal of ethyl and methyl groups from the nitrogen atom. Studies indicate that N-demethylation occurs at a significantly higher rate than N-deethylation, with a ratio of approximately 16:1 when catalyzed by cytochrome P450 enzymes .

- Hydroxylation : The compound is also subject to hydroxylation, particularly at the para position. This reaction leads to the formation of p-hydroxy derivatives, which have been isolated from incubations with rabbit liver microsomes .

- C-H Amination : Recent studies highlight the site-selective C-H amination of this compound, which occurs preferentially at the primary C(sp3)-H bond adjacent to the nitrogen atom. This reaction is facilitated by metal catalysts and has implications for synthetic applications in medicinal chemistry .

Toxicological Profile

The toxicological assessment of this compound reveals several critical insights:

- Toxicity Mechanisms : The compound exhibits different rates of metabolism, with N-demethylation occurring up to 20 times faster than N-deethylation. This differential metabolism can influence its toxicological outcomes .

- Organ-Specific Toxicity : Studies have documented the compound's effects on various organs, including the liver and kidneys. The biotransformation products can lead to toxic responses depending on the route of exposure and dosage .

Case Study 1: Liver Metabolism

Research involving rabbit liver homogenates demonstrated that both N-dealkylation and N-oxidation occur in hepatic tissues, indicating significant metabolic activity within this organ . The findings suggest that understanding these pathways is crucial for assessing the compound's safety profile.

Case Study 2: Hydroxylation Pathway

A study focusing on the p-hydroxylation of this compound identified several metabolites that could contribute to its biological activity or toxicity. These metabolites were isolated from incubation mixtures and characterized using chromatographic techniques .

Applications in Synthesis

The ability of this compound to participate in C-H amination reactions presents opportunities for its application in organic synthesis. The regioselectivity observed in these reactions allows for the development of complex molecules relevant to pharmaceutical chemistry .

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Metabolic Pathways | Primarily through N-dealkylation and hydroxylation |

| Toxicity Mechanisms | Differential rates of metabolism affecting toxicity |

| Organ-Specific Effects | Notable effects on liver and kidney function |

| Synthetic Applications | Useful in C-H amination for drug development |

Q & A

Q. What are the common synthetic routes for preparing N-ethyl-N-methylaniline, and how do reaction conditions influence yield?

this compound is synthesized via reductive alkylation or catalytic methylation. For example, Pt/C-catalyzed methylation of aniline derivatives with formic acid and phenylsilane in toluene at 80°C yields 76% product . Reductive N-alkylation using carboxylic acids and borazane under mild conditions achieves 89% yield with optimized solvent ratios (petroleum ether/ethyl acetate = 100:1) . Key factors include catalyst loading (0.1 mol% Pt/C), stoichiometry of reducing agents (2.5 equiv. PhSiH3), and solvent polarity to minimize side reactions.

Q. How can NMR spectroscopy distinguish this compound from structurally similar amines?

¹H NMR of this compound in CDCl₃ shows distinct signals: a triplet for ethyl CH₂ (δ 3.48 ppm, J = 7.1 Hz), a singlet for N–CH₃ (δ 2.97 ppm), and a triplet for ethyl CH₃ (δ 1.19 ppm). Aromatic protons appear as two triplets (δ 7.30 ppm and 6.75 ppm) due to substituent effects . ¹³C NMR confirms the N-ethyl (δ 46.9 ppm) and N-methyl (δ 37.5 ppm) groups, with aromatic carbons at δ 149.1–112.5 ppm. These patterns differentiate it from N,N-dimethylaniline (no ethyl group) or secondary amines with bulkier substituents.

Q. What physicochemical properties are critical for characterizing this compound in solution?

Key properties include dipole moments (related to dielectric relaxation) and solubility. Dielectric studies in cyclohexane at 25°C reveal a dipole moment of ~1.7 D, lower than N-methylaniline due to reduced hydrogen-bonding capacity . Solubility in aromatic solvents (e.g., toluene) is high, while water solubility is limited by the hydrophobic aryl group . Thermodynamic data, such as enthalpy of vaporization (ΔHvap ≈ 55 kJ·mol⁻¹ for analogous amines), guide purification via distillation .

Advanced Research Questions

Q. How do rabbit liver microsomes metabolize this compound, and what methods differentiate N-oxidation from N-dealkylation?

Metabolism occurs via two primary pathways:

- N-Oxidation : Forms N-oxide derivatives, detected using gas-liquid chromatography (GLC) with electron capture detectors. This pathway is NADPH-dependent and inhibited by CO .

- N-Dealkylation : Produces N-methylaniline and N-ethylaniline. NADH enhances dealkylation but not oxidation. Inhibitors like p-chloromercuribenzoate selectively suppress dealkylation . Metabolite quantification requires GLC with flame ionization detection (FID), using retention times and spiked standards for validation .

Q. What catalytic strategies improve the selectivity of this compound synthesis, and how are side reactions mitigated?

Heterogeneous catalysts like Pt/C enhance selectivity by promoting reductive amination over over-alkylation. For instance, using 2.0 equiv. HCO₂H and 2.5 equiv. PhSiH₃ minimizes N,N-diethyl byproducts . Solvent choice (e.g., toluene vs. dioxane) also affects hydrogen-bonding interactions, reducing dimerization . Kinetic monitoring via in-situ FTIR or HPLC ensures optimal reaction quenching.

Q. How does dielectric relaxation analysis elucidate the molecular dynamics of this compound in polar solvents?

Microwave dielectric studies in 1,4-dioxane reveal two relaxation times: a shorter time (τ₁ ≈ 10 ps) for solvent-solute hydrogen bonding (NH···O) and a longer time (τ₂ ≈ 100 ps) for molecular reorientation. Activation energy (Ea) calculations from temperature-dependent data (15–50°C) indicate weakened intermolecular interactions in non-polar solvents like cyclohexane .

Q. What crystallographic techniques confirm the absolute configuration of this compound derivatives, such as its N-oxide?

X-ray diffraction of the (+)-3-bromocamphorsulfonate salt of (–)-N-ethyl-N-methylaniline oxide establishes the S-configuration at nitrogen. Key parameters include bond angles (N–O = 1.32 Å) and torsion angles between the aryl group and ethyl/methyl substituents. Comparison with the anion’s known configuration validates the assignment .

Methodological Notes

- Synthesis Optimization : Prioritize catalysts with high turnover numbers (e.g., Pt/C) and optimize reductant ratios to suppress di-dealkylation .

- Metabolic Studies : Use tissue-specific microsomes (liver vs. lung) and cofactor supplementation (NADPH/NADH) to isolate pathways .

- Structural Analysis : Combine ¹H/¹³C NMR with X-ray crystallography for unambiguous stereochemical assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.